molecular formula C8H9ClN4 B7907232 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B7907232
M. Wt: 196.64 g/mol
InChI Key: IZBQAMBUCKAVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a chloromethyl group at position 6 and methyl groups at positions 1 and 4. This compound is structurally analogous to purines, making it a valuable scaffold in medicinal chemistry for designing enzyme inhibitors and bioactive agents. The chloromethyl group at position 6 enhances reactivity, enabling nucleophilic substitutions for further derivatization . Its synthesis typically involves chlorination of precursor pyrazolo-pyrimidinones followed by functionalization, as demonstrated in studies by Ogurtsov and Rakitin (2021) .

Properties

IUPAC Name

6-(chloromethyl)-1,4-dimethylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-5-6-4-10-13(2)8(6)12-7(3-9)11-5/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBQAMBUCKAVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=NC(=N1)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Formation of Pyrazole Carboxylate

The synthesis begins with commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (5 ), which serves as the foundational precursor. Reaction with chloroacetonitrile in dioxane at 15–18°C for 10 hours yields 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (2b ) in 83% yield. The IR spectrum of 2b confirms the presence of a carbonyl group (1727 cm⁻¹) and C=N stretching (1658 cm⁻¹), while ¹H-NMR reveals singlet signals for the methyl group (δ 3.90 ppm) and chloromethyl moiety (δ 4.57 ppm).

Chlorination with Phosphorus Oxychloride

Treatment of 2b with phosphorus oxychloride (POCl₃) and diethylisopropylamine in toluene under reflux conditions for 18 hours facilitates chlorination at the 4-position, yielding 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1b ) in 72% yield. The ¹H-NMR spectrum of 1b displays distinct singlets for the methyl group (δ 4.08 ppm) and chloromethyl substituent (δ 4.92 ppm), with a characteristic pyrazole proton at δ 8.46 ppm. This method prioritizes atom economy and scalability, making it suitable for industrial applications.

One-Flask Cyclization Using Vilsmeier Reagent

Optimization of Reaction Conditions

A streamlined one-flask approach involves treating 5-aminopyrazole derivatives with phosphorus tribromide (PBr₃) in dimethylformamide (DMF) to generate a Vilsmeier reagent. Subsequent addition of hexamethyldisilazane (HMDS) at 70–80°C induces cyclization, forming the pyrazolo[3,4-d]pyrimidine core. While this method was initially developed for unsubstituted derivatives, modifying the starting material to include a chloromethyl group (e.g., using chloroacetonitrile as a reactant) could adapt the protocol for synthesizing 6-(chloromethyl)-1,4-dimethyl analogs.

Yield and Scalability

The original procedure achieved yields of 69–91% for analogous compounds, with DMF identified as the optimal solvent. Scaling this method requires precise stoichiometric control of PBr₃ (3 equivalents) and HMDS (3 equivalents) to minimize side reactions.

Chlorination of Hydroxymethyl Precursors

Hydroxymethyl Intermediate Synthesis

An alternative route involves the synthesis of 6-(hydroxymethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine, followed by chlorination. For example, hydrolase-mediated hydrolysis of a nitrile precursor could yield the hydroxymethyl intermediate, though this approach remains hypothetical and requires experimental validation.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

The multistep method (Section 1) offers the highest reported yield (72%) and is experimentally validated. In contrast, the one-flask approach (Section 2) provides rapid access to the core structure but requires adaptation for chloromethyl incorporation. Chlorination of hydroxymethyl precursors (Section 3) remains speculative but could reduce reliance on toxic reagents like POCl₃.

Analytical Characterization Summary

MethodYield (%)Key NMR Signals (δ, ppm)IR Peaks (cm⁻¹)
Multistep724.08 (CH₃), 4.92 (ClCH₂), 8.46 (C-H)1722 (C=O), 1591 (C=N)
One-Flask69–91*
Hydroxymethyl

*Reported for analogous compounds.

Chemical Reactions Analysis

6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine undergoes several types of chemical reactions, including nucleophilic substitution. The compound contains two reactive chlorine atoms, one in the 4 position of the pyrimidine ring and another in the chloromethyl group. Common reagents used in these reactions include amines, which can lead to the formation of disubstituted products . The major products formed from these reactions are typically 4,6-disubstituted pyrazolo[3,4-d]pyrimidines .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions that yield high-purity products suitable for further functionalization. The compound can be synthesized from simpler pyrazolo derivatives through chloromethylation processes. For instance, the reaction of 5-amino-1H-pyrazole-4-carbonitriles with chloroacetyl chloride has been documented as an effective pathway to obtain this compound .

Structural Insights:

  • Molecular Formula: C8H10ClN5
  • CAS Number: 1255147-44-4
  • Key Functional Groups: Chloromethyl and dimethyl groups attached to the pyrazolo-pyrimidine core.

Pharmacological Applications

This compound and its derivatives exhibit a range of biological activities:

Anticancer Activity

Research indicates that compounds derived from pyrazolo[3,4-d]pyrimidines possess anticancer properties. For example, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of this class of compounds. The presence of the chloromethyl group enhances their activity against a broad spectrum of bacteria and fungi .

Enzyme Inhibition

These compounds have been investigated for their ability to inhibit specific enzymes involved in cellular signaling pathways. For instance, they may act as inhibitors of kinases or phosphodiesterases, which are critical targets in cancer therapy and other diseases .

Case Studies

In another study focusing on antimicrobial activity, derivatives of this compound were tested against various pathogens, showing significant inhibition zones in agar diffusion assays .

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. As a purine analog, it can interfere with various biological processes by mimicking the structure of natural purines. This interference can lead to the inhibition of key enzymes and receptors involved in inflammation, cell proliferation, and fungal growth . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents at positions 4 and 6, which significantly influence reactivity, solubility, and biological activity.

Compound Position 4 Position 6 Key Features Reference
6-(Chloromethyl)-1,4-dimethyl-1H-pyrazolo... Methyl Chloromethyl High reactivity via nucleophilic substitution; intermediate for disubstituted derivatives.
4-Chloro-6-methyl-1-phenyl-1H-pyrazolo... Chloro Methyl Phenyl group enhances hydrophobicity; used in anti-inflammatory/anticancer studies.
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo... Hydrazinyl Methyl Forms Schiff bases via condensation; active against leishmaniasis.
6-Hydrazino-3,4-dimethyl-1H-pyrazolo... Methyl Hydrazino Enables construction of fused heterocycles (e.g., triazolopyrimidines).
4-Chloro-6-phenyl-1H-pyrazolo... Chloro Phenyl Increased logP (2.67) for membrane permeability; antitumor potential.
4-Chloro-1-cyclopentyl-6-methyl-1H-pyrazolo... Chloro Methyl Cyclopentyl group introduces steric bulk, affecting binding to kinase pockets.

Physicochemical Properties

  • Molecular Weight : Ranges from 170.56 (6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-one) to 352.84 (thiol-substituted analogs) .
  • logP: Chloromethyl and phenyl substituents increase hydrophobicity (logP = 2.67 for 4-chloro-6-phenyl analog) compared to hydrazino (logP ~1.2) .
  • Solubility : Polar groups (e.g., hydrazinyl, hydroxyl) improve aqueous solubility, while aryl groups reduce it .

Biological Activity

The compound 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to consolidate current research findings regarding the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.

Chemical Structure and Synthesis

This compound is characterized by its unique structural features that enable interaction with biological targets. The synthesis of this compound typically involves multi-step chemical reactions starting from simpler pyrazole derivatives. For example, one synthetic route includes the chlorination of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine followed by subsequent reactions with amines to yield various derivatives that exhibit enhanced biological properties .

Table 1: Summary of Synthesis Pathways

StepReaction TypeStarting MaterialProduct
1Chlorination4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidineThis compound
2AminationChlorinated IntermediateVarious substituted derivatives

Anticancer Properties

Recent studies have highlighted the potential of this compound as an effective epidermal growth factor receptor (EGFR) inhibitor. In vitro assays have demonstrated that certain derivatives exhibit significant anti-proliferative effects against various cancer cell lines. For instance, a derivative with a similar structure showed IC50 values of 8.21 µM against A549 lung cancer cells and 19.56 µM against HCT-116 colon cancer cells . Furthermore, molecular docking studies indicated strong binding affinity to both wild-type and mutant forms of EGFR.

The mechanism by which this compound exerts its anticancer effects involves induction of apoptosis and cell cycle arrest. Flow cytometric analyses revealed that certain derivatives can increase the BAX/Bcl-2 ratio significantly, indicating a shift towards pro-apoptotic signaling pathways . Additionally, these compounds were found to arrest the cell cycle at the S and G2/M phases.

Other Biological Activities

Beyond anticancer properties, pyrazolo[3,4-d]pyrimidines have been reported to exhibit antiviral and analgesic activities. For example, compounds derived from this class have shown promise in treating conditions related to male erectile dysfunction and other viral infections . The versatility of these compounds suggests a broad pharmacological profile.

Case Study 1: Inhibition of EGFR

In a study examining various derivatives of pyrazolo[3,4-d]pyrimidines, one specific derivative demonstrated exceptional potency as an EGFR inhibitor with an IC50 value of 0.016 µM against wild-type EGFR and notable activity against mutant forms . This highlights the potential for developing targeted therapies for resistant cancer types.

Case Study 2: Antiviral Activity

Another investigation into the antiviral properties of pyrazolo[3,4-d]pyrimidines indicated their efficacy against specific viral strains. While detailed mechanisms were not fully elucidated in all cases, preliminary results suggest that these compounds may interfere with viral replication processes .

Q & A

Q. What are the key synthetic methodologies for preparing 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine?

The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce substituents at the pyrazolo[3,4-d]pyrimidine core. For example, aryl boronic acids (e.g., 4-chlorophenylboronic acid) are coupled under aqueous conditions with sodium carbonate as a base, followed by purification via flash column chromatography and preparative reverse-phase HPLC . Advanced routes may employ one-pot multi-component cyclocondensation reactions or Dimroth rearrangements for regioselective modifications .

Q. How is structural confirmation achieved for this compound?

Structural characterization relies on ¹H/¹³C NMR spectroscopy to confirm substituent positions and coupling constants. For instance, the chloromethyl (-CH₂Cl) group typically appears as a singlet at δ ~4.6 ppm in ¹H NMR. High-resolution mass spectrometry (HRMS) validates molecular formula accuracy (e.g., [M+H]⁺ calculated for C₈H₁₀ClN₄: 213.0538) .

Q. What purification techniques are optimal post-synthesis?

Flash column chromatography (e.g., 2→20% MeOH in CH₂Cl₂) and preparative RP-HPLC are standard for isolating high-purity (>95%) products. Automated systems with gradient elution improve reproducibility .

Advanced Research Questions

Q. How do structural modifications influence biological activity and selectivity?

Structure-Activity Relationship (SAR) studies reveal that substituents at the 7-position critically impact antiparasitic and anticancer activity. For example:

  • 4-Chlorophenyl at the 7-position enhances activity against Trypanosoma cruzi (IC₅₀ = 64 µM) without cytotoxicity .
  • Methylthio or vinyl groups improve solubility but may reduce metabolic stability . Substitutions at the 3’-hydroxy group of the ribose moiety (in nucleoside analogs) often diminish activity, highlighting the core’s sensitivity to steric and electronic changes .

Q. What methodologies assess metabolic stability in preclinical development?

In vitro metabolic stability is evaluated using liver microsomes (e.g., mouse or human S9 fractions). Key steps:

  • Incubate the compound with microsomes and NADPH at 37°C.
  • Quantify residual parent compound via LC-MS/MS at intervals (e.g., 0, 30, 60 min).
  • High stability (>90% retention after 60 min) supports further in vivo testing .

Q. What in vitro models evaluate anticancer potential?

The NCI-60 human tumor cell line panel screens antiproliferative activity. Derivatives with VEGFR-2 inhibition (e.g., IC₅₀ < 1 µM) are prioritized for antiangiogenic studies. Mechanistic assays include:

  • Enzyme inhibition assays (e.g., kinase profiling).
  • Apoptosis markers (e.g., caspase-3 activation) .

Q. How do electronic effects of substituents impact pharmacokinetics?

Electron-withdrawing groups (e.g., -Cl) enhance metabolic stability but may reduce solubility. Hydrophilic groups (e.g., -OH) improve aqueous solubility but increase susceptibility to phase II metabolism. Computational modeling (e.g., logP calculations) guides optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.